

Part 1: Fundamental Physicochemical & Spectroscopic Differences

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Compound of Interest

Compound Name: Carbon-13C disulfide

CAS No.: 30860-31-2

Cat. No.: B1366805

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While the electronic structure and reactivity of

and

are nearly identical (negligible kinetic isotope effect), their nuclear properties dictate their specific utility.

Comparative Data Profile

| Property | Carbon-12 Disulfide () | Carbon-13 Disulfide () | Impact on Research |
|--------------------|-------------------------|-------------------------|--|
| Natural Abundance | 98.9% | 1.1% (Enriched to >99%) | is the "active" tracer. |
| Nuclear Spin () | 0 (Silent) | 1/2 (Active) | is NMR visible; is not. |
| Gyromagnetic Ratio | N/A | 6.7283 | Enables magnetic resonance detection. |
| NMR Shift | N/A (Carrier) | 193.0 ppm (vs. TMS) | Distinctive downfield signal for referencing. |
| IR (Asym. Stretch) | | | Mass-induced frequency redshift. |
| Boiling Point | 46.3 °C | 46.3 °C | Identical volatility requires vacuum handling. |

The Spectroscopic "Signature"

The primary divergence lies in Vibrational Spectroscopy and NMR.

- Vibrational Shift (IR/Raman): The frequency of the asymmetric stretching mode () is inversely proportional to the reduced mass () of the system, governed by Hooke's Law:

 Replacing

 with the heavier

 increases the reduced mass, causing a redshift (lowering of frequency) in the IR spectrum.

This shift allows researchers to confirm the incorporation of the label into a drug scaffold without destroying the sample.

- NMR Silence vs. Resonance:

is NMR silent. In contrast,

provides a sharp, singlet resonance at 193 ppm (referenced to TMS). This extreme downfield shift makes it an excellent chemical shift reference standard for

NMR, particularly in solid-state NMR where liquid standards like TMS are impractical.

Part 2: Synthetic Utility in Drug Discovery

In drug development,

is not a solvent; it is a strategic reagent. It is the primary source for introducing a carbon-13 label into the thiocarbonyl (

) position of heterocycles. This labeling is critical for ADME (Absorption, Distribution, Metabolism, Excretion) studies, allowing metabolic flux analysis via Mass Spectrometry (detecting the M+1 mass shift) or NMR.

Core Transformations

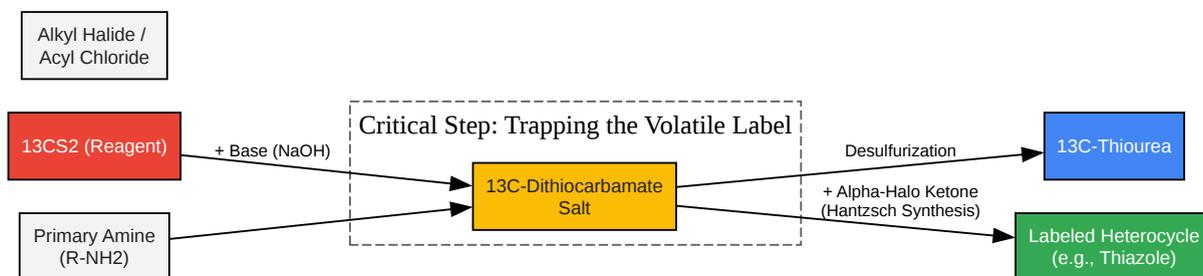
is used to synthesize labeled:

- Dithiocarbamates: Precursors to thiuram disulfides and rubber accelerators, often studied for potential toxicity.
- Isothiocyanates (): Key intermediates for synthesizing thioureas.
- Heterocycles: Thiazoles, thiadiazoles, and xanthatates found in various oncology and antiviral candidates.

Synthesis Workflow Visualization

The following diagram illustrates the transformation of

into bio-active scaffolds.



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Caption: Synthetic cascade converting volatile

into stable, labeled drug pharmacophores.

Part 3: Advanced Handling Protocols (Vacuum Transfer)

Because

is expensive (

) and highly volatile (BP 46°C), standard syringe handling is economically risky and chemically unsafe. The Static Vacuum Transfer method is the industry standard for quantitative transfer.

The Protocol

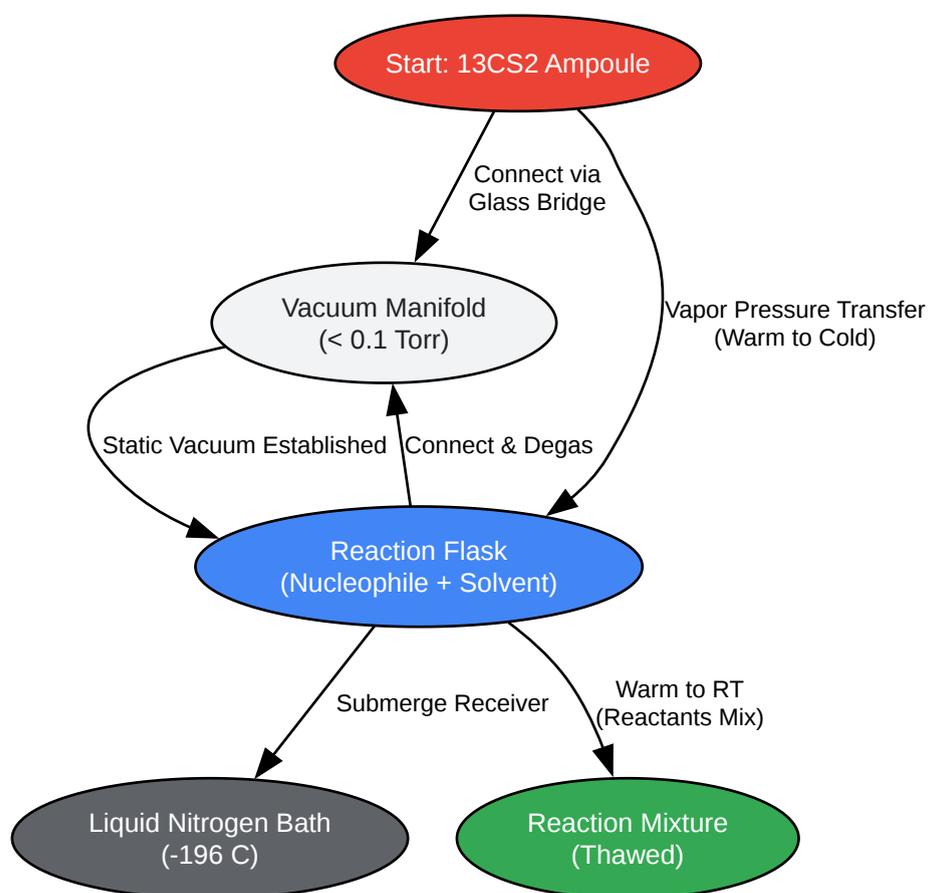
Objective: Transfer

from the supplier ampoule to the reaction vessel with 0% loss and 0% oxygen exposure.

- Setup: Connect the source ampoule and the receiving reaction flask (containing the nucleophile/base in frozen solvent) to a high-vacuum manifold.
- Freeze-Pump-Thaw: Degas the receiving solvent to prevent oxygen reaction with the radical-sensitive

- Static Vacuum: Close the manifold to the pump. The system is now under static vacuum.[1]
- Cryogenic Transfer: Place the receiving flask in liquid nitrogen () and warm the source ampoule to room temperature.
- Thermodynamic Drive: The vapor pressure differential drives the rapidly into the receiving flask, where it freezes instantly.
- Quantification: Weigh the source ampoule before and after to calculate the exact millimoles transferred.

Vacuum Line Workflow



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Caption: Cryogenic vacuum transfer workflow ensuring quantitative recovery of volatile isotopes.

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Sources

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